![molecular formula C15H16N2O3 B2860082 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid CAS No. 929815-50-9](/img/structure/B2860082.png)
1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
“1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid” is a complex organic compound that contains an indole and a piperidine moiety . Indole and piperidine are both important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of indole and piperidine derivatives has been a topic of interest in recent scientific literature . Various methods have been developed for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for certain types of cancer .Molecular Structure Analysis
The molecular structure of “1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid” would contain an indole ring attached to a piperidine ring via a carbonyl group . The piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including “1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid”, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthetic Chemistry Applications
- Freund and Mederski (2000) developed a synthetic route to spiro[indole-3,4′-piperidin]-2-ones starting from compounds structurally related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid, highlighting its role in the synthesis of complex molecular systems (Freund & Mederski, 2000).
Structural Chemistry Studies
- Smith and Wermuth (2011) analyzed the structures of proton-transfer compounds involving 4-piperidinecarboxamide and indole-2-carboxylic acid. This research provides insights into the molecular structure and interactions of compounds closely related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid (Smith & Wermuth, 2011).
Pharmacological Studies
- Price et al. (2005) investigated the pharmacology of compounds similar to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid, particularly in their allosteric modulation of the cannabinoid CB1 receptor, suggesting its potential application in medicinal chemistry (Price et al., 2005).
Analytical Chemistry Techniques
- Epstein and Cohen (1981) described a method for detecting indole-3-acetic acid, showing the utility of compounds structurally related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid in analytical procedures (Epstein & Cohen, 1981).
Material Science and Catalysis
- Ghorbani-Choghamarani and Azadi (2015) explored the application of Piperidine-4-carboxylic acid functionalized nanoparticles, a compound structurally related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid, in catalysis, highlighting its potential in materials science and nanochemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Organic Synthesis
- Zhong et al. (2014) developed an asymmetric synthesis method for derivatives involving 1H-indole and piperidine, indicating the significance of compounds like 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid in organic synthesis (Zhong et al., 2014).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid”, is an important task of modern organic chemistry . This compound could potentially be used in the design of new drugs, given the significant role of indole and piperidine derivatives in the pharmaceutical industry .
properties
IUPAC Name |
1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-4-3-10-5-6-16-13(10)8-11/h3-6,8,12,16H,1-2,7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZFFMMSVXBBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid |
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